molecular formula C30H50O B10789575 Shionon

Shionon

Cat. No.: B10789575
M. Wt: 426.7 g/mol
InChI Key: HXPXUNQUXCHJLL-UHFFFAOYSA-N
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Description

Shionon, also known as Shionone, is a triterpenoid compound isolated from the plant Aster tataricus. It is known for its unique six-membered tetracyclic skeleton and 3-oxo-4-methyl structure. This compound has been studied for its various biological activities, including anti-tussive and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shionon involves several steps, starting from simpler organic compounds. One common method involves the cyclization of squalene, a natural precursor, followed by oxidation and methylation reactions to form the final this compound structure. The reaction conditions typically include the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production of this compound often utilizes high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound from plant extracts. This method is advantageous due to its simplicity, short preparation period, and high yield .

Chemical Reactions Analysis

Types of Reactions

Shionon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxo-derivatives, alcohols, and substituted this compound compounds, each with distinct biological activities.

Scientific Research Applications

Shionon has a wide range of scientific research applications:

Mechanism of Action

Shionon exerts its effects through various molecular targets and pathways. It has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory responses. This inhibition helps reduce inflammation and related symptoms. Additionally, this compound interacts with specific receptors and signaling pathways to exert its anti-tussive effects .

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.

    Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

    Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.

Uniqueness

Shionon is unique due to its specific six-membered tetracyclic skeleton and 3-oxo-4-methyl structure, which confer distinct biological activities not commonly found in other triterpenoids. Its ability to inhibit human neutrophil elastase and its potential antiviral properties further distinguish it from similar compounds.

Properties

IUPAC Name

1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPXUNQUXCHJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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